molecular formula C21H25ClN2O4S B11247806 1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11247806
M. Wt: 437.0 g/mol
InChI Key: DXZHKEDBAFABCT-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the aromatic substituents. Common synthetic routes may involve:

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. The sulfonyl group and aromatic rings may allow it to bind to specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Compared to these, 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE may offer unique properties due to its specific substituents and structural configuration. Examples of similar compounds include:

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-20-10-8-19(9-11-20)23-21(25)17-6-4-12-24(14-17)29(26,27)15-16-5-3-7-18(22)13-16/h3,5,7-11,13,17H,2,4,6,12,14-15H2,1H3,(H,23,25)

InChI Key

DXZHKEDBAFABCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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